

3-ethynylphenol chemical properties and reactivity

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An In-depth Technical Guide to **3-Ethynylphenol**: Chemical Properties, Reactivity, and Synthetic Utility

Authored by a Senior Application Scientist

Abstract

3-Ethynylphenol is a bifunctional aromatic compound featuring both a phenolic hydroxyl group and a terminal ethynyl (alkyne) group. This unique structural arrangement imparts a versatile reactivity profile, making it a highly valuable building block in medicinal chemistry, materials science, and synthetic organic chemistry. The presence of two distinct, orthogonally reactive functional groups—the nucleophilic and acidic phenol and the versatile terminal alkyne—allows for sequential and chemoselective modifications. This guide provides an in-depth exploration of the core chemical properties, spectroscopic signatures, and diverse reactivity of **3-ethynylphenol**, offering practical insights and detailed protocols for researchers, scientists, and professionals in drug development.

Core Physicochemical and Spectroscopic Properties

3-Ethynylphenol is a white to pale yellow crystalline powder at room temperature.^[1] Its bifunctional nature dictates its physical and chemical characteristics. The phenolic group allows for hydrogen bonding, influencing its melting point and solubility, while the alkyne provides a site for a rich variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Physicochemical Data

The fundamental properties of **3-ethynylphenol** are summarized below for quick reference.

| Property | Value | Source(s) |
|--------------------|------------------------------------|-----------|
| CAS Number | 10401-11-3 | [1][2] |
| Molecular Formula | C ₈ H ₆ O | [1][2] |
| Molecular Weight | 118.13 g/mol | [1][2] |
| Melting Point | 64-66 °C | [1] |
| Boiling Point | 230.9 ± 23.0 °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 g/cm ³ | [2] |
| pKa (Phenolic H) | 9.30 ± 0.10 (Predicted) | [1] |
| pKa (Acetylenic H) | ~25 (Typical for terminal alkynes) | [3] |

The significant difference in acidity between the phenolic proton (pKa ≈ 9.3) and the acetylenic proton (pKa ≈ 25) is the cornerstone of its chemoselective reactivity. This allows for the selective deprotonation of the phenol with moderate bases (e.g., NaOH, K₂CO₃) without affecting the alkyne, a critical feature for sequential functionalization strategies.[3][4]

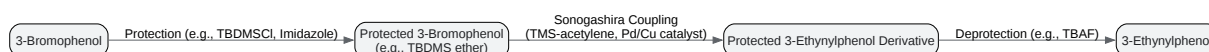
Spectroscopic Signature Analysis

Understanding the spectroscopic data is crucial for reaction monitoring and product characterization.[5]

| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber | Key Features |
|---------------------------------|--|--|--|
| ^1H NMR | Phenolic -OH | δ 5.0-6.0 ppm (variable) | Broad singlet, position is concentration and solvent dependent. |
| Aromatic Ar-H | δ 6.8-7.3 ppm | Complex multiplets characteristic of a 1,3-disubstituted benzene ring. | Quaternary carbon, deshielded by the oxygen atom. |
| Acetylenic $\equiv\text{C-H}$ | δ ~3.0 ppm | Sharp singlet. | |
| ^{13}C NMR | Aromatic C-OH | δ ~155 ppm | |
| Aromatic C-H/C-C | δ 115-130 ppm | Four signals for the aromatic carbons. | Broad, strong absorption due to hydrogen bonding. ^[6] |
| Alkyne $\text{C}\equiv\text{C}$ | δ ~83 ppm (C-Ar), ~77 ppm (C-H) | Two distinct signals for the sp-hybridized carbons. | |
| IR Spectroscopy | Phenolic O-H | 3600-3200 cm^{-1} | |
| Acetylenic $\equiv\text{C-H}$ | ~3300 cm^{-1} | Sharp, strong absorption. | Sharp, medium-to-weak intensity absorption. |
| Alkyne $\text{C}\equiv\text{C}$ | ~2100 cm^{-1} | Sharp, medium-to-weak intensity absorption. | |
| Aromatic C=C | 1600-1450 cm^{-1} | Multiple sharp absorptions. | |

Synthesis of 3-Ethynylphenol

A common and efficient laboratory-scale synthesis involves a Sonogashira coupling reaction followed by deprotection.[7] The phenolic hydroxyl group is typically protected to prevent interference with the palladium/copper catalyst.



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General synthetic workflow for **3-ethynylphenol**.

Protocol: Synthesis via Silyl-Protected Intermediate[7]

- **Protection:** 3-Bromophenol is reacted with a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF to yield 1-bromo-3-(tert-butyldimethylsiloxy)benzene. This protects the acidic phenolic proton.
- **Sonogashira Coupling:** The protected bromophenol is coupled with (trimethylsilyl)acetylene using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine.
- **Deprotection:** The resulting bis-silylated product is treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to simultaneously remove both the silyl protecting groups from the phenolic oxygen and the alkyne, yielding **3-ethynylphenol** in high yield.

Chemical Reactivity and Synthetic Applications

The utility of **3-ethynylphenol** stems from the ability to selectively target its two functional groups.

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group behaves as a typical phenol, undergoing reactions characteristic of its weakly acidic and nucleophilic nature.[4][8]

- **Acidity and O-Alkylation/O-Acylation:** The phenol is readily deprotonated by bases like sodium hydroxide or potassium carbonate to form a highly nucleophilic phenoxide ion.[9]

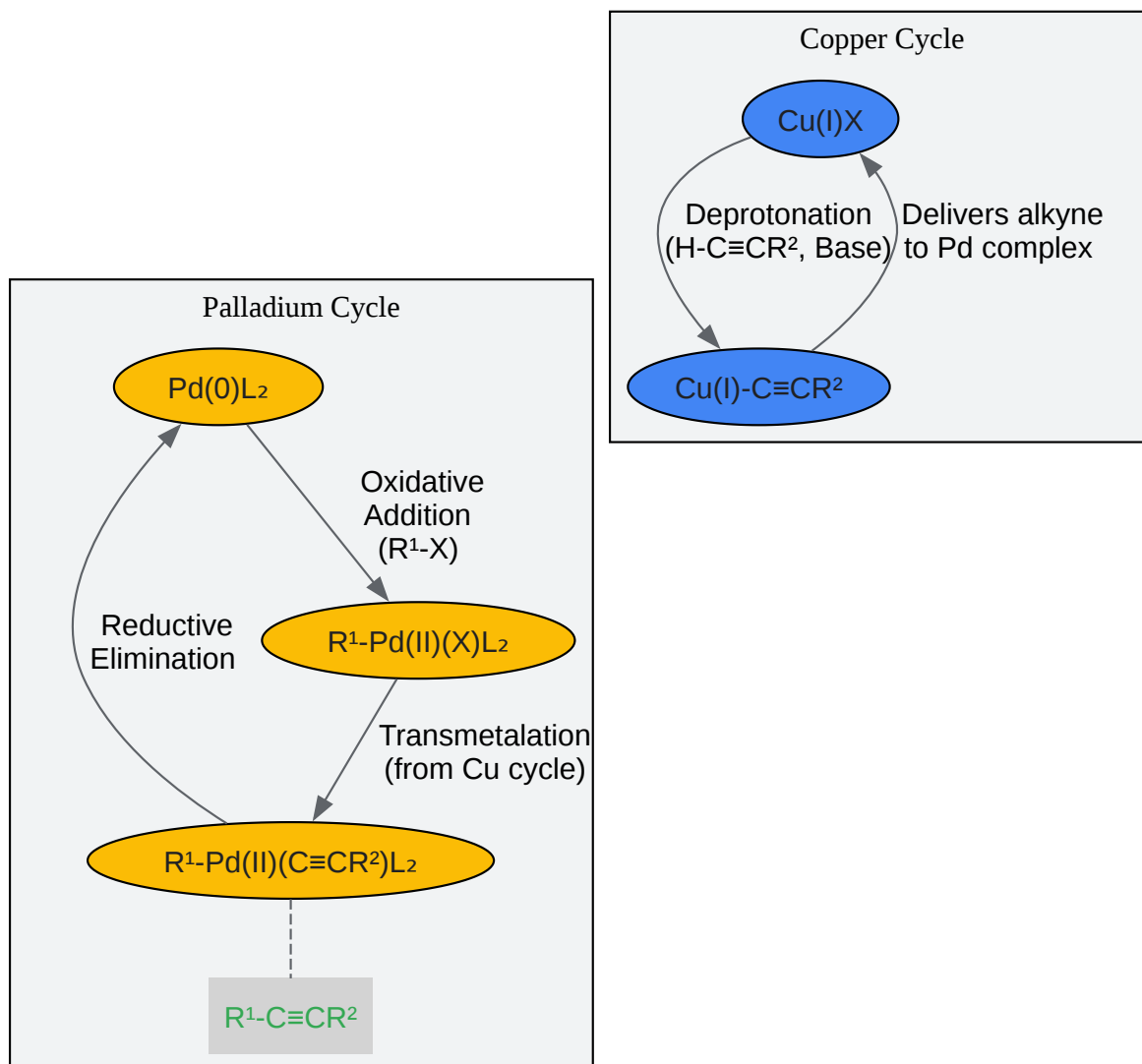
This phenoxide can then participate in Williamson ether synthesis with alkyl halides or be acylated by acid chlorides or anhydrides to form esters.^{[8][10]} These reactions are fundamental for modifying the phenolic position while leaving the alkyne intact for subsequent transformations.

- Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a potent activating group and an ortho, para-director for EAS reactions.^{[4][9]} Reactions like halogenation or nitration can be performed, although conditions must be carefully controlled.^{[9][11]} The strong activation can lead to polysubstitution, and harsh acidic conditions may affect the alkyne moiety.

Reactions Involving the Terminal Alkyne Group

The terminal alkyne is the site of the most powerful and modern synthetic transformations, establishing **3-ethynylphenol** as a key building block in drug discovery and materials science.^{[12][13]}

This palladium- and copper-co-catalyzed reaction is one of the most robust methods for forming C(sp²)-C(sp) bonds. It couples **3-ethynylphenol** with aryl or vinyl halides/triflates.^{[14][15]} This reaction is central to the synthesis of complex conjugated systems, natural products, and pharmaceutical agents.^{[16][17]} The functional group tolerance is high, and reactions can often be performed under mild conditions, preserving the free hydroxyl group.^[16]



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Simplified catalytic cycles for the Sonogashira coupling reaction.

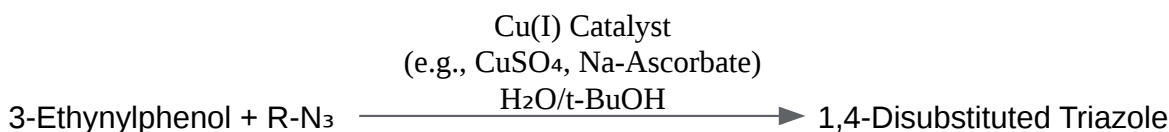
Experimental Protocol: General Sonogashira Coupling

- To a degassed solution of **3-ethynylphenol** (1.0 eq.), the aryl/vinyl halide (1.1 eq.), and a copper(I) salt (e.g., CuI, 0.05 eq.) in a suitable solvent (e.g., THF/ Et_3N mixture), add a

palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.).

- The reaction vessel is sealed and heated (typically 50-80 °C) with stirring.
- Reaction progress is monitored by TLC or LC-MS.
- Upon completion, the reaction is cooled, filtered to remove solids, and the solvent is evaporated.
- The crude product is purified by column chromatography to yield the coupled product.

The terminal alkyne of **3-ethynylphenol** is an ideal substrate for "click" chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[18][19] This reaction provides a highly efficient and specific route to form stable 1,4-disubstituted 1,2,3-triazole rings by reacting with an organic azide.[20][21] The reaction is renowned for its high yields, mild aqueous conditions, and exceptional functional group tolerance, making it a premier choice for bioconjugation, labeling of biomolecules, and creating functional polymers.[20]



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The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: General CuAAC Reaction

- Dissolve the organic azide (1.0 eq.) and **3-ethynylphenol** (1.1 eq.) in a 1:1 mixture of water and t-butanol.
- Add a freshly prepared solution of sodium ascorbate (0.2 eq. in water).
- Add a solution of copper(II) sulfate pentahydrate (0.05 eq. in water). The mixture will often turn yellow or green.
- Stir vigorously at room temperature. The reaction is often complete within 1-24 hours.

- Upon completion, the product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).
- The product is isolated and purified as necessary, often by simple filtration or extraction.

Safety and Handling

3-Ethynylphenol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed and causes skin and serious eye irritation.[1][22][23] Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[24][25]

Conclusion

3-Ethynylphenol stands out as a uniquely versatile molecular scaffold. The strategic placement of a phenolic hydroxyl group and a terminal alkyne allows for a vast array of chemical transformations to be performed with high degrees of chemoselectivity. Its utility in Sonogashira couplings and click chemistry has cemented its role as an indispensable building block for constructing complex molecular architectures in fields ranging from pharmaceuticals to advanced materials. The principles and protocols outlined in this guide provide a solid foundation for leveraging the full synthetic potential of this powerful reagent.

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